4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide
Overview
Description
4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide is a chemical compound with the molecular formula C19H21ClN2O2S and a molecular weight of 376.906 . It is a chemical building block offered by various scientific research suppliers .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide consists of 19 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .More detailed properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found on ChemSpider .
Scientific Research Applications
Chemical Sensing and Bioimaging
- 4CBS, a derivative of benzenesulfonamide, has been developed as a colorimetric and fluorescence probe for the selective detection of Sn2+ ions in aqueous solutions. It's notable for its ability to discern Sn2+ in cancer cells compared to normal cells, making it a potential tool for bioimaging applications (Ravichandiran et al., 2020).
Anticancer and Antitumor Properties
- Certain benzenesulfonamide derivatives have shown promising in vitro antitumor activity, with compounds exhibiting selective toxicity towards specific cancer cell lines, such as non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
- Benzenesulfonamides incorporating triazinyl moieties have been identified as potent inhibitors of human carbonic anhydrase isoforms, relevant in diseases like glaucoma, epilepsy, obesity, and cancer. Some compounds showed sub-nanomolar inhibition potency, making them potential candidates for anticancer agents (Lolak et al., 2019).
Enzyme Inhibition
- New derivatives of benzenesulfonamide have been synthesized and shown to inhibit carbonic anhydrase, an enzyme involved in various physiological functions. These compounds have exhibited significant inhibitory effects, suggesting their potential in therapeutic applications (Gul et al., 2016).
properties
IUPAC Name |
(NZ)-4-chloro-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-17-9-11-18(12-10-17)25(23,24)21-19-8-4-5-14-22(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13-15H2/b21-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHXSSVOCOBVMI-VZCXRCSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(1-phenethylpiperidin-2-ylidene)benzenesulfonamide | |
CAS RN |
93100-99-3 | |
Record name | W-15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW2Z8RD4XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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